2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde
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Overview
Description
2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a pyridine ring substituted with a methyl group and an amino group, which is further connected to a nicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with nicotinaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The reaction mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of solvents, catalysts, and reaction parameters would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-[Methyl(pyridin-3-yl)amino]nicotinic acid.
Reduction: 2-[Methyl(pyridin-3-yl)amino]nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions. Its ability to form Schiff bases makes it useful in bioconjugation techniques.
Medicine: Potential applications in drug development, particularly in designing molecules with specific biological activities. Its structural features may contribute to the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form Schiff bases with amino groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxaldehyde: Similar structure but lacks the methyl and amino substitutions.
2-Amino-3-methylpyridine: Contains the amino and methyl groups but lacks the aldehyde moiety.
Nicotinaldehyde: Similar structure but lacks the methyl and amino substitutions.
Uniqueness
2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aldehyde and amino groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-[methyl(pyridin-3-yl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H11N3O/c1-15(11-5-3-6-13-8-11)12-10(9-16)4-2-7-14-12/h2-9H,1H3 |
InChI Key |
FVCFLGCWDWDPCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CN=CC=C1)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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